13-HODE Regioisomers Deliver ~3.5-Fold Higher PPARγ Transcriptional Activation Than 9-HODE in CV-1 Reporter Assays
In a dual-luciferase reporter gene assay using CV-1 cells transiently transfected with Gal4DBD/PPARγ LBD, 13-(Z,E)-HODE and 13-(E,E)-HODE at 101.2 μM increased PPARγ-driven luminescence approximately 10-fold over the negative control, whereas 9-(E,E)-HODE at the identical concentration achieved only a 6.5-fold increase [1]. The 9-(Z,E)-HODE racemic mixture exhibited cytotoxicity at 67.5 μM and higher, further limiting its usable concentration range [1]. Across all tested concentrations, 9-HODE regioisomers displayed lower agonist activity than 13-, 10-, and 12-HODE regioisomers [1]. In 3T3-L1 adipocyte differentiation, 9-(E,E)-HODE tended to decrease PPARγ-target gene expression (e.g., aP2, Adipoq) whereas 13-(E,E)-HODE significantly up-regulated aP2 [1].
| Evidence Dimension | PPARγ transcriptional agonist activity (luminescence fold change over control) |
|---|---|
| Target Compound Data | 13-(Z,E)-HODE and 13-(E,E)-HODE: ~10-fold luminescence increase at 101.2 μM |
| Comparator Or Baseline | 9-(E,E)-HODE: 6.5-fold luminescence increase at 101.2 μM; 9-(Z,E)-HODE: cytotoxic at ≥67.5 μM |
| Quantified Difference | ~3.5-fold higher activation for 13-HODE regioisomers vs. 9-HODE; cytotoxicity threshold deficit for 9-(Z,E)-HODE |
| Conditions | CV-1 cells, Gal4DBD/PPARγ LBD + Gal4-Luc reporter, 48 h incubation, dual-luciferase normalization |
Why This Matters
For researchers requiring maximal PPARγ activation with a defined chemical probe, 13-HODE provides substantially greater efficacy and a wider non-cytotoxic concentration window than 9-HODE, directly influencing dose-response experimental design.
- [1] Itoh T, et al. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Biosci Rep. 2020;40(4):BSR20193767. doi:10.1042/BSR20193767 View Source
